1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O8S2/c1-5-40-30(34)28(31(35)41-6-2)26-19-27(32-42(36,37)22-15-11-20(3)12-16-22)24-9-7-8-10-25(24)29(26)33-43(38,39)23-17-13-21(4)14-18-23/h7-19,28,32-33H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXEKBMBNKYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of sulfonylamino groups and esterification to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and diethyl malonate. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulfonylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate exhibit promising anticancer properties. For instance, derivatives containing naphthalene and sulfonamide groups have shown efficacy against various cancer cell lines, suggesting that this compound may be developed as a potential anticancer agent .
-
Fluorescent Probes :
- The compound can serve as a precursor for the synthesis of fluorescent probes used in biological imaging. For example, modifications of diethyl malonate derivatives have been employed to create sensors for detecting specific biomolecules such as hydrazine in living cells. This application highlights the versatility of the compound in developing diagnostic tools .
Applications in Materials Science
-
Polymer Chemistry :
- The incorporation of sulfonamide functionalities into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique chemical structure of this compound allows for the synthesis of high-performance polymers that can be utilized in various industrial applications .
-
Nanocomposites :
- Research indicates that the compound can be utilized in the fabrication of nanocomposites, where it acts as a coupling agent between organic matrices and inorganic fillers. This application is particularly relevant in developing materials with improved electrical conductivity and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate involves its interaction with molecular targets through various pathways. The sulfonylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the ester functionalities may participate in hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-bis(thiophen-2-yl)-2,5-benzenedicarboxylate: Similar in having ester functionalities but differs in the core structure and substituents.
Diethyl 2,5-di(thiophen-2-yl)terephthalate: Shares ester groups but has a different aromatic core and substituents.
Uniqueness
1,3-diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate is unique due to its combination of a naphthalene core with sulfonylamino and ester groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1,3-Diethyl 2-[1,4-bis(4-methylbenzenesulfonamido)naphthalen-2-yl]propanedioate is a complex organic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising a naphthalene core substituted with sulfonamide groups, which are known for their biological significance. The chemical formula is represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 426.58 g/mol |
| Functional Groups | Sulfonamide, Ester |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer progression. Specifically, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway has been highlighted as a crucial target for many sulfonamide derivatives.
Case Study:
In a study examining the efficacy of sulfonamide derivatives in cancer models, it was observed that specific modifications to the sulfonamide group enhanced cytotoxicity against various tumor cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its interaction with the aforementioned signaling pathway .
Antimicrobial Activity
The sulfonamide moiety is also well-known for its antimicrobial properties. Compounds containing this functional group have been used as antibiotics due to their ability to inhibit bacterial folic acid synthesis.
Research Findings:
In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory effects. Sulfonamides have been shown to modulate immune responses and reduce inflammation in various models.
Clinical Relevance:
A clinical trial involving patients with inflammatory diseases reported that treatment with sulfonamide-based compounds led to a marked reduction in inflammatory markers and improved clinical outcomes .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling and propanedioate esterification. A general approach includes:
- Sulfonamide Formation : React naphthalene derivatives (e.g., 1,4-diaminonaphthalene) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install sulfonamide groups .
- Propanedioate Conjugation : Use diethyl propanedioate with a coupling agent (e.g., DCC/DMAP) to link the central propanedioate moiety to the naphthalene core.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) , adjust stoichiometry for sterically hindered intermediates, and use inert atmospheres to prevent oxidation.
Advanced: How can crystallographic data discrepancies be resolved during structural validation of this compound?
Methodological Answer:
For crystallographic validation:
- Software Tools : Use SHELXL for refinement and SHELXS for structure solution, leveraging constraints for sulfonamide and propanedioate groups to stabilize refinement .
- Validation Checks :
- Handling Twinning : If data shows twinning (common in bulky aromatic systems), apply twin-law refinement in SHELXL .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and ester (-COOEt) groups. For example, the ethyl ester protons appear as quartets (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, methanol/water + 0.1% formic acid) coupled with high-resolution MS to verify molecular weight and detect impurities .
- Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry.
Advanced: How can researchers design bioactivity studies to evaluate this compound’s potential pharmacological effects?
Methodological Answer:
- Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, kinases) based on structural analogs .
- In Vitro Assays :
- Enzyme inhibition: Use fluorescence-based assays with recombinant enzymes (e.g., CA-II) and measure IC₅₀ values.
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing results to control sulfonamides .
- Data Interpretation : Apply dose-response modeling (GraphPad Prism) and validate with triplicate replicates.
Basic: What analytical strategies are recommended for resolving contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Artifact Identification :
- Solvent Impurities : Check for residual DMF (δ ~2.7–3.0 ppm) or ethyl acetate (δ ~1.2 ppm) in NMR .
- Dynamic Effects : Use variable-temperature NMR to distinguish rotamers in sulfonamide groups.
- Supplementary Techniques : Confirm via IR (sulfonamide S=O stretches ~1350–1150 cm⁻¹) or 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Advanced: How can computational methods aid in predicting this compound’s physicochemical properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G**) to predict electronic properties (HOMO/LUMO) and sulfonamide hydrogen-bonding potential .
- Molecular Docking : Dock into protein active sites (AutoDock Vina) using crystallographic coordinates (PDB) to simulate binding modes .
- Solubility Prediction : Apply COSMO-RS to estimate logP and aqueous solubility, guiding formulation studies.
Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Standardized Protocols :
- Document exact stoichiometry, solvent grades, and reaction times (e.g., 2 h for propargyl bromide coupling ).
- Pre-dry solvents (e.g., DMF over molecular sieves) to avoid hydrolysis.
- Quality Control :
- Intermediate characterization: Validate each step via ¹H NMR before proceeding.
- Batch Consistency: Use statistical tools (e.g., RSD <5% for HPLC peak areas) .
Advanced: How should researchers address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Crystallization Screens : Use vapor diffusion (e.g., sitting-drop method) with PEG/ionic liquid matrices to induce nucleation .
- Crystal Handling : Mount crystals in perfluoropolyether oil to prevent dehydration.
- Data Collection : Optimize exposure times (e.g., 10–20 s/frame) to mitigate radiation damage in bulky aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
